Optovin
Overview
Description
Optovin is a novel, photosensitive small molecule that acts as an activator of the transient receptor potential ankyrin 1 (TRPA1) channel. It is a synthetic compound with significant biological activity and is primarily used in scientific research to study pain and sensory perception .
Mechanism of Action
Target of Action
Optovin, also known as Oprovin, primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is an ion channel involved in the detection of painful sensory stimuli . This ion channel mediates the transduction of pain signals in sensory neurons .
Mode of Action
This compound acts as a light-sensitive ligand for the TRPA1 ion channel . Upon illumination, this compound opens the TRPA1 channel . This action provides remote control over pain sensation . The specificity of this compound’s action is achieved by the interaction of this photoactivatable small molecule with the TRPA1 protein .
Biochemical Pathways
This compound affects the biochemical pathways associated with pain sensation. It specifically interacts with the TRPA1 ion channel, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . By opening the TRPA1 channel upon illumination, this compound influences the transduction of pain signals in sensory neurons .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetics of this compound, including its ADME properties, would significantly impact its bioavailability and efficacy.
Result of Action
The activation of the TRPA1 channel by this compound results in the transduction of pain signals in sensory neurons . This action allows for the manipulation of pain-sensing neurons without genetic manipulation . The behavioral effects of this compound depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons, and recombinant human protein .
Action Environment
Factors such as air quality, UV radiation, and lifestyle choices can impact the effectiveness and stability of a compound
Biochemical Analysis
Biochemical Properties
Optovin plays a crucial role in biochemical reactions by acting as a reversible photoactivatable ligand for the TRPA1 ion channel. Upon exposure to violet light, this compound binds to TRPA1, inducing a conformational change that activates the channel. This interaction is highly specific and depends on the presence of cysteine residues in the TRPA1 protein. The activation of TRPA1 by this compound leads to an influx of calcium ions, which can trigger various downstream signaling pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In sensory neurons, this compound-induced activation of TRPA1 results in increased intracellular calcium levels, which can lead to the activation of pain pathways. This has been demonstrated in zebrafish, where this compound treatment causes vigorous motor excitation in response to light . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TRPA1 ion channel and subsequent activation upon exposure to violet light. The interaction between this compound and TRPA1 is mediated by a covalent bond with cysteine residues in the channel. This binding induces a conformational change that opens the channel, allowing calcium ions to flow into the cell. The influx of calcium ions can then activate various downstream signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable when stored at -20°C and can be used for up to 12 months under desiccating conditions . Its activity can degrade over time if not stored properly. Long-term studies have shown that repeated exposure to light can lead to desensitization of TRPA1, reducing the efficacy of this compound in activating the channel . This highlights the importance of proper storage and handling to maintain its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish, a concentration of 2 µM is sufficient to induce motor excitation upon light exposure . In mice, higher doses of this compound are required to achieve similar effects. Studies have shown that excessive doses of this compound can lead to toxic effects, including neuronal damage and impaired motor function . Therefore, it is crucial to optimize the dosage to achieve the desired effects without causing adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate calcium signaling and neuronal activity. Upon activation of TRPA1, this compound triggers a cascade of events that lead to the release of calcium ions from intracellular stores. This can influence various metabolic processes, including energy production, gene expression, and protein synthesis . Additionally, this compound can interact with other enzymes and cofactors involved in calcium signaling, further modulating its effects on cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can exert its effects on calcium signaling and cellular metabolism . The distribution of this compound within tissues is influenced by its ability to bind to TRPA1 and other proteins involved in calcium signaling .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound primarily localizes to the cytoplasm and mitochondria, where it can interact with TRPA1 and other calcium-dependent proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The precise localization of this compound is essential for its ability to modulate calcium signaling and cellular metabolism effectively .
Preparation Methods
Optovin is synthesized through a series of chemical reactions involving the formation of a rhodanine derivative. The synthetic route typically involves the condensation of 2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions . The industrial production methods for this compound are not widely documented, but laboratory synthesis involves careful control of reaction parameters to ensure high purity and yield.
Chemical Reactions Analysis
Optovin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also be performed on this compound, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: This compound can undergo substitution reactions, particularly involving its pyrrole and thiazolidinone moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Optovin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Optovin is unique in its ability to reversibly activate TRPA1 channels through photoactivation. Similar compounds include:
Mustard oil: A natural TRPA1 activator, but it lacks the specificity and control offered by this compound.
Cinnamaldehyde: Another TRPA1 activator, but it does not provide the same level of spatiotemporal control as this compound.
This compound’s uniqueness lies in its reversible photoactivation mechanism, which allows for precise control of TRPA1 channel activation in both in vitro and in vivo studies .
Properties
IUPAC Name |
5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISGMOZSGOGYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129155 | |
Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348575-88-2 | |
Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348575-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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